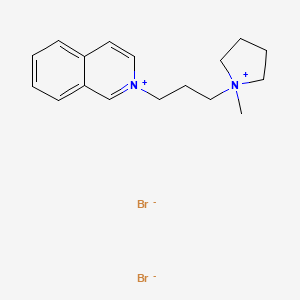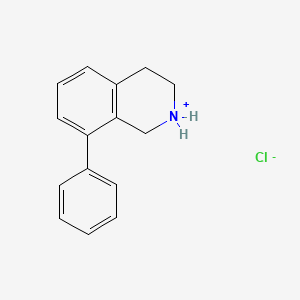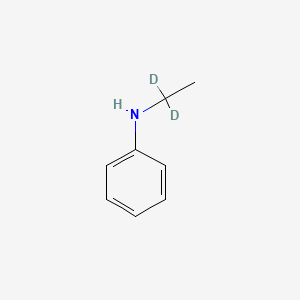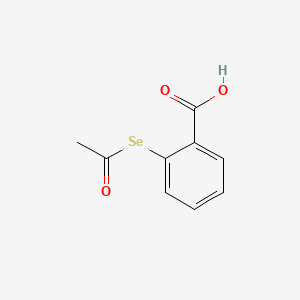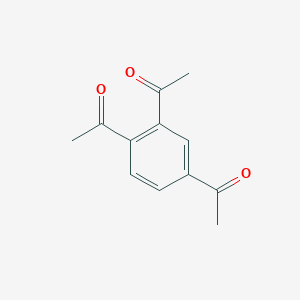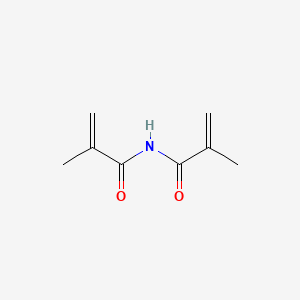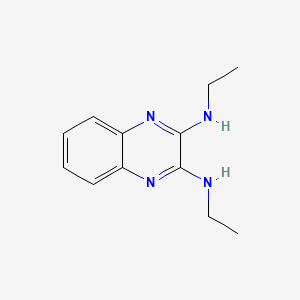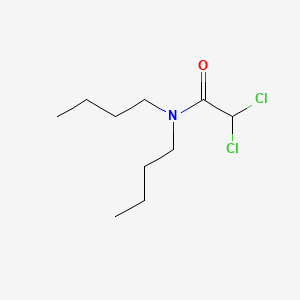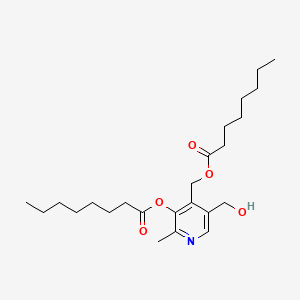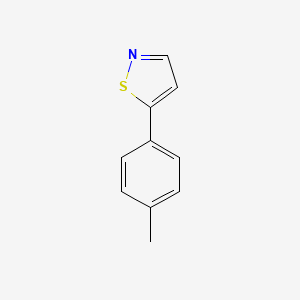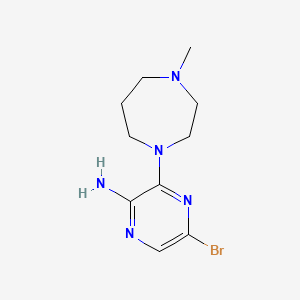![molecular formula C8H12NO2P B13769199 [4-(Dimethylamino)phenyl]phosphonous acid CAS No. 4741-19-9](/img/structure/B13769199.png)
[4-(Dimethylamino)phenyl]phosphonous acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(Dimethylamino)phenyl]phosphonous acid is an organophosphorus compound with the molecular formula C8H12NO3P.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Dimethylamino)phenyl]phosphonous acid typically involves the reaction of 4-(dimethylamino)aniline with phosphorus trichloride, followed by hydrolysis. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out at low temperatures to control the reactivity of phosphorus trichloride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods involve the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
[4-(Dimethylamino)phenyl]phosphonous acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The compound can undergo substitution reactions, where the dimethylamino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include phosphonic acid derivatives, phosphine derivatives, and substituted phenyl compounds. These products have diverse applications in different fields .
Aplicaciones Científicas De Investigación
[4-(Dimethylamino)phenyl]phosphonous acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is used in the study of enzyme inhibition and as a probe for understanding biological processes involving phosphorus-containing compounds.
Mecanismo De Acción
The mechanism of action of [4-(Dimethylamino)phenyl]phosphonous acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by interacting with other critical regions of the enzyme. This inhibition can affect various biochemical pathways, leading to changes in cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to [4-(Dimethylamino)phenyl]phosphonous acid include:
- [4-(Dimethylamino)phenyl]phosphonic acid
- This compound dichloride
- [4-(Dimethylamino)phenyl]phosphonic acid diethyl ester
Uniqueness
What sets this compound apart from these similar compounds is its specific chemical structure, which imparts unique reactivity and properties. For example, the presence of the dimethylamino group enhances its nucleophilicity, making it more reactive in certain chemical reactions compared to its analogs .
Propiedades
Número CAS |
4741-19-9 |
|---|---|
Fórmula molecular |
C8H12NO2P |
Peso molecular |
185.16 g/mol |
Nombre IUPAC |
[4-(dimethylamino)phenyl]phosphonous acid |
InChI |
InChI=1S/C8H12NO2P/c1-9(2)7-3-5-8(6-4-7)12(10)11/h3-6,10-11H,1-2H3 |
Clave InChI |
QZAYYDDWEKUKDC-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)P(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


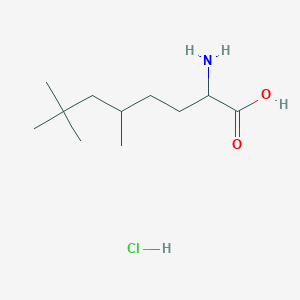
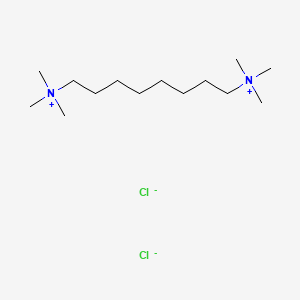
![Urea, N-(3-isocyanatomethylphenyl)-N'-[[[4-[[[(3-isocyanatomethylphenyl)amino]carbonyl]amino]phenyl]methyl]phenyl]-](/img/structure/B13769135.png)
